An In-depth Technical Guide to Methyl 3-amino-5-tert-butylthiophene-2-carboxylate
An In-depth Technical Guide to Methyl 3-amino-5-tert-butylthiophene-2-carboxylate
CAS Number: 175137-03-8
This technical guide provides a comprehensive overview of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a key building block in modern medicinal and materials chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and handling, with a focus on the scientific principles and practical considerations that underpin its application.
Introduction and Significance
Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The presence of the bulky tert-butyl group at the 5-position and the amino and methyl carboxylate groups at the 3- and 2-positions, respectively, imparts specific steric and electronic properties to the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. Its unique structure allows for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery and materials science. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the creation of complex heterocyclic systems for pharmaceutical and agrochemical research.[2]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe utilization of any chemical compound in a research setting.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.
| Property | Value | Reference |
| CAS Number | 175137-03-8 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₅NO₂S | [2][6][7] |
| Molecular Weight | 213.30 g/mol | [2][7][8] |
| Appearance | Solid | [3] |
| Melting Point | 94 °C | [2] |
| Boiling Point | 341.8 °C at 760 mmHg | [2] |
| Density | 1.148 g/cm³ | [2] |
| Flash Point | 160.5 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed to ensure personnel safety.
GHS Hazard Statements: [7]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Synthesis: The Gewald Three-Component Reaction
The most efficient and widely adopted method for the synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is the Gewald three-component reaction . This powerful one-pot synthesis combines an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst to afford a polysubstituted 2-aminothiophene.[3]
Reaction Rationale and Mechanism
The choice of the Gewald reaction is predicated on its high convergence, operational simplicity, and the ready availability of the starting materials. For the target molecule, the key precursors are pivalaldehyde (2,2-dimethylpropanal), methyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a secondary amine, such as morpholine or diethylamine, which facilitates the initial condensation and subsequent cyclization steps.
The mechanism of the Gewald reaction is well-elucidated and proceeds through several key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (pivalaldehyde) and the active methylene compound (methyl cyanoacetate). This step forms an α,β-unsaturated cyanoester intermediate.
-
Michael Addition of Sulfur: The elemental sulfur (typically in its S₈ crown form) undergoes nucleophilic attack by the enolate of the Knoevenagel product.
-
Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group. Subsequent tautomerization of the imine intermediate leads to the stable aromatic 2-aminothiophene product.
Caption: Generalized workflow of the Gewald three-component synthesis.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, adapted from established methodologies for similar 2-aminothiophenes.[9]
Materials:
-
Pivalaldehyde (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Morpholine (0.2 eq)
-
Methanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol.
-
With stirring, slowly add morpholine (0.2 eq) to the mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to 45-50°C and maintain this temperature with stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified product under vacuum to obtain Methyl 3-amino-5-tert-butylthiophene-2-carboxylate as a solid.
Self-Validation: The success of the synthesis can be validated at each step. The formation of the Knoevenagel intermediate can be monitored by TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis, comparing the obtained data with literature values.
Applications in Research and Development
Methyl 3-amino-5-tert-butylthiophene-2-carboxylate serves as a versatile scaffold for the synthesis of a variety of more complex molecules with potential biological activities. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These transformations open up a vast chemical space for the development of novel compounds for:
-
Pharmaceuticals: As a core structure in the design of inhibitors for various enzymes and receptors.
-
Agrochemicals: In the synthesis of new herbicides, fungicides, and insecticides.
-
Materials Science: As a building block for organic electronic materials, dyes, and polymers.
Caption: Potential derivatization pathways and applications.
Conclusion
Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its efficient synthesis via the Gewald reaction, coupled with the multiple avenues for further chemical modification, makes it an attractive starting material for the discovery of new molecules with desired biological or material properties. This guide provides the foundational knowledge for its synthesis, handling, and application, empowering researchers to leverage its full potential in their scientific endeavors.
References
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LookChem. (n.d.). Cas 175137-03-8, METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. Retrieved from [Link]
- Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
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PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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Rhenium Bio Science. (n.d.). Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. Retrieved from [Link]
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Labware E-shop. (n.d.). Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Safety and Hazards. Retrieved from [Link]
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